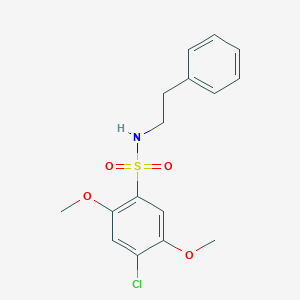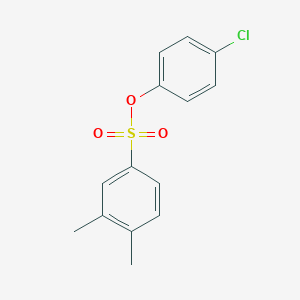
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide, also known as 25CN-NBOH, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug 2C-C and has been found to exhibit potent agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders.
作用机制
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways, leading to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide are primarily mediated by its agonistic activity towards the 5-HT2A receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition, and its modulation has been linked to the treatment of several psychiatric disorders. The activation of the 5-HT2A receptor by 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been found to induce alterations in mood, perception, and cognition, including changes in sensory perception, thought processes, and emotional states.
实验室实验的优点和局限性
The advantages of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potent agonistic activity towards the 5-HT2A receptor, which allows for the study of the receptor's role in the regulation of mood, perception, and cognition. Its chemical structure also allows for the manipulation of its pharmacological properties, which can be useful in the development of novel therapeutic agents.
The limitations of using 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide in lab experiments include its potential for abuse and its lack of selectivity towards the 5-HT2A receptor. Its use in animal models may also be limited by ethical concerns and the potential for adverse effects.
未来方向
For the study of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide include the development of more selective agonists for the 5-HT2A receptor, which may have improved therapeutic efficacy and reduced adverse effects. The role of the 5-HT2A receptor in the regulation of mood, perception, and cognition may also be further elucidated through the use of animal models and clinical studies. The potential for the use of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide or its derivatives in the treatment of psychiatric disorders may also be explored.
合成方法
The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with chlorosulfonic acid to form 4-chloro-2,5-dimethoxy-N-phenethylbenzenesulfonamide. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product.
科学研究应用
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide has been widely studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Its agonistic activity towards the 5-HT2A receptor has been found to induce a range of effects, including alterations in mood, perception, and cognition. These effects have been studied in animal models and have shown promising results in the treatment of depression and anxiety.
属性
产品名称 |
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO4S |
分子量 |
355.8 g/mol |
IUPAC 名称 |
4-chloro-2,5-dimethoxy-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI 键 |
YPDGNDXDDWHSCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
规范 SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)

